molecular formula C20H17NO6 B5039488 METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B5039488
M. Wt: 367.4 g/mol
InChI Key: HMTMYCCYVGUWKG-NVNXTCNLSA-N
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Description

METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a combination of benzodioxole, furan, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Pyrrole Ring: This often involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Furan Ring Introduction: The furan ring can be introduced via the cyclization of 1,4-dicarbonyl compounds.

    Final Coupling and Esterification: The final step involves coupling the benzodioxole, furan, and pyrrole intermediates, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: can be compared with other compounds containing benzodioxole, furan, and pyrrole moieties.

    Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and 2,5-dimethylpyrrole.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-12-18(20(23)24-2)15(19(22)21(12)10-14-4-3-7-25-14)8-13-5-6-16-17(9-13)27-11-26-16/h3-9H,10-11H2,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTMYCCYVGUWKG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CC4=CC=CO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CC4=CC=CO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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